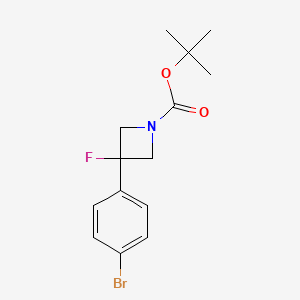

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate

Description

Historical Context of Azetidine-Based Compounds in Chemical Research

Azetidines, four-membered nitrogen-containing heterocycles, gained prominence following the discovery of penicillin's β-lactam core in 1928. Early 20th-century work focused on strained ring systems, with Stollé's 1935 synthesis of azetidine-2-one marking a milestone in heterocyclic chemistry. The inherent ring strain (≈25 kcal/mol) differentiates azetidines from larger N-heterocycles, enabling unique reaction pathways while maintaining sufficient stability for practical synthesis.

The tert-butyl carbamate (Boc) group revolutionized azetidine chemistry by providing orthogonal protection for the ring nitrogen. This advancement, coupled with halogenation strategies, allowed precise functionalization at the C3 position—a critical site for bioactivity modulation. For instance, 3-fluoroazetidine derivatives exhibit enhanced metabolic stability compared to non-fluorinated analogs, as demonstrated in protease inhibitor studies. Bromine substituents further enable cross-coupling reactions, making compounds like tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate valuable in structure-activity relationship (SAR) explorations.

Emergence of this compound in Scientific Literature

First reported in the early 2010s, this compound gained attention through its role in Suzuki-Miyaura couplings. The 4-bromophenyl group serves as a handle for palladium-catalyzed aryl-aryl bond formation, while the fluorine atom tunes electron density and conformational preferences. A 2017 review highlighted its utility in constructing kinase inhibitors, noting the tert-butyl group's role in improving solubility during late-stage functionalization.

Key synthetic milestones include:

Current Research Landscape and Academic Relevance

Recent studies exploit the compound's dual reactivity at bromine and fluorine centers. A 2023 methodology developed regioselective aminations at C3 using nickel catalysis, preserving the Boc group under mild conditions. Computational analyses reveal the 4-bromophenyl substituent induces a 12° dihedral angle distortion versus phenyl analogs, potentially enhancing target binding selectivity.

In materials science, the tert-butyl group's steric bulk enables controlled polymerization when incorporated into monomer designs. Researchers have utilized this compound as a chain-transfer agent in RAFT polymerization, achieving narrow polydispersity indices (Đ <1.1) in acrylate-based systems. Current patent landscapes indicate growing interest in its use for:

- Allosteric modulator development (WO2023186547)

- Liquid crystal precursors (JP2024092832)

- Solid-phase peptide synthesis handles (US11407792B2)

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHGJPVZKDXWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylamine and tert-butyl 3-fluoro-3-azetidinecarboxylate.

Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, where the amine group of 4-bromophenylamine reacts with the carboxylate group of tert-butyl 3-fluoro-3-azetidinecarboxylate under suitable conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and optimized reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate is utilized as a building block in the synthesis of pharmaceutical compounds. It has shown promise in targeting neurological and inflammatory diseases due to its unique structural features that may enhance binding affinity to biological targets.

Materials Science

The compound's distinctive properties make it suitable for developing advanced materials with specific electronic and optical characteristics. It can be incorporated into polymers or other materials to impart desired functionalities.

Chemical Biology

In chemical biology, this compound serves as a probe for studying biological processes at the molecular level. Its interactions with proteins and nucleic acids can elucidate mechanisms of action and biological pathways.

Organic Synthesis

This compound is employed as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including substitution and coupling reactions, allows for the creation of diverse chemical entities .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available starting materials such as 4-bromophenylamine and tert-butyl 3-fluoro-3-azetidinecarboxylate.

- Formation of Azetidine Ring : The azetidine ring is formed through a cyclization reaction where the amine group reacts with the carboxylate group under basic conditions (e.g., sodium hydride or potassium carbonate) in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

Case Study 1: Pharmacological Studies

Research has demonstrated that this compound exhibits significant pharmacological effects when tested on various biological targets. Interaction studies have indicated its potential as a lead compound for developing new therapeutics aimed at treating specific diseases.

Case Study 2: Material Development

In materials science, studies have shown that incorporating this compound into polymer matrices enhances their mechanical and thermal properties. This application is particularly relevant for creating advanced composites used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1374658-83-9)

- Substituents : Bromomethyl and fluorine at the 3-position.

- Key Differences : The bromomethyl group introduces a reactive site for nucleophilic substitution (e.g., SN2 reactions), unlike the 4-bromophenyl group in the target compound.

- Applications : Used in alkylation reactions to install azetidine motifs into larger molecules .

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0)

- Substituents: Aminomethyl and fluorine.

- Key Differences : The primary amine (-NH2) enables peptide coupling or Schiff base formation, offering divergent reactivity compared to the aryl bromide in the target compound.

- Applications: Valuable for synthesizing amino-functionalized azetidines in drug discovery .

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1357614-50-6)

Tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate

- Substituents : 4-Formylphenyl and fluorine.

- Key Differences : The formyl (-CHO) group provides a site for nucleophilic additions (e.g., Grignard reactions), contrasting with the bromide’s role in cross-coupling.

- Electronic Effects : The electron-withdrawing formyl group may further polarize the azetidine ring compared to the bromophenyl group .

Physical and Chemical Properties

*Estimated based on formula C₁₄H₁₇BrFNO₂.

Research Findings and Industrial Relevance

- PharmaBlock Sciences () lists multiple azetidine derivatives, highlighting the pharmaceutical industry’s demand for structurally diverse building blocks.

- CymitQuimica () offers the target compound in milligram to gram quantities, underscoring its commercial availability for research .

- GLPBIO () provides the hydroxy analog as a research-grade intermediate, emphasizing niche applications in early-stage drug development .

Biological Activity

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H17BrFNO2

- Molecular Weight : 330.19 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group, a bromophenyl moiety, and a fluoroazetidine core, contributing to its distinctive reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-bromophenylamine and tert-butyl 3-fluoro-3-azetidinecarboxylate.

- Formation of Azetidine Ring : Cyclization occurs through the reaction of the amine group with the carboxylate group under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like DMF or THF at elevated temperatures .

- Purification : The product is purified using standard chromatographic techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways .

Pharmacological Applications

Research indicates that this compound may serve as a building block for synthesizing pharmaceuticals targeting neurological and inflammatory diseases. Its unique structure facilitates interactions with enzymes and receptors, potentially leading to therapeutic effects .

In Vitro Studies

- Antimicrobial Activity : In studies assessing the compound's efficacy against Mycobacterium tuberculosis, it demonstrated significant inhibitory effects at specific concentrations, indicating potential as an anti-tuberculosis agent .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit polyketide synthase (Pks13), critical for mycobacterial survival. The results showed promising inhibitory concentrations that could lead to further development as an antimicrobial drug .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Boc-3-fluoroazetidine | Azetidine core with tert-butoxycarbonyl group | Limited due to lack of bromination |

| 4-Bromo-3-fluoroazetidine | Similar core with bromine and fluorine | Moderate activity against pathogens |

| Tert-butyl 3-(4-chlorophenyl)-3-fluoroazetidine | Chlorine instead of bromine | Different reactivity profile |

This table illustrates how variations in structural features can impact biological activity, emphasizing the significance of the bromine substituent in this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step protocols involving azetidine ring formation, fluorination, and bromophenyl substitution. Key steps include:

- Ring closure : Use of tert-butyl carbamate protection to stabilize the azetidine intermediate .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions to introduce the fluorine atom at the 3-position .

- Bromophenyl coupling : Suzuki-Miyaura cross-coupling or Ullmann reactions for aryl-bromine bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

- Optimization : Monitor reaction progress via TLC or LC-MS, and adjust solvent polarity (e.g., DMF for solubility) or catalyst loading to improve yields.

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Validate purity >95% via integration of chromatograms .

- Stereochemistry : X-ray crystallography (e.g., SHELXL refinement ) or NOESY NMR to confirm spatial arrangement of fluorine and bromophenyl groups. For crystallography, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

- Spectroscopic Data : Compare experimental ¹⁹F NMR (δ ≈ -180 to -200 ppm for C-F) and ¹H NMR (tert-butyl singlet at δ 1.4 ppm) with computed spectra (Gaussian09 or ORCA) .

Q. What biological activities are associated with this compound, and how are its mechanisms studied?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays. The bromophenyl group may enhance hydrophobic binding to enzyme active sites .

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V staining) in cancer cell lines. The fluorine atom could influence metabolic stability .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to model interactions with targets like PI3K or EGFR, followed by mutagenesis to validate binding residues .

Advanced Research Questions

Q. How does the fluorine atom at the 3-position influence the compound’s reactivity and pharmacokinetics?

- Methodological Answer :

- Reactivity : Fluorine’s electronegativity reduces electron density on the azetidine ring, slowing nucleophilic attacks. Assess via Hammett substituent constants (σₚ ≈ 0.43) .

- PK Studies : Measure metabolic stability in liver microsomes (human/rat). Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 2 hours) compared to non-fluorinated analogs .

- LogP Analysis : Compute partition coefficients (e.g., SwissADME) to predict blood-brain barrier penetration. Fluorine increases hydrophilicity (LogP ≈ 2.5 vs. 3.2 for non-fluorinated) .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL to resolve disorder in the bromophenyl group. Apply restraints for bond lengths/angles if thermal motion is high .

- DFT Optimization : Compare X-ray geometries with gas-phase DFT (B3LYP/6-31G*) structures. Discrepancies >0.05 Å may indicate solvent or crystal packing effects .

- Dynamic NMR : Probe conformational flexibility in solution. If crystallography shows a planar azetidine ring but NMR indicates puckering, consider temperature-dependent studies .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodological Answer :

- Analog Synthesis : Replace bromophenyl with chlorophenyl or trifluoromethylphenyl to modulate steric/electronic effects .

- Activity Cliffs : Test analogs in enzyme inhibition assays (IC₅₀). A 10-fold drop in potency upon replacing bromine with hydrogen suggests critical halogen bonding .

- 3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data. Contour maps may highlight regions where bulkier substituents enhance affinity .

Q. What computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

- Metabolite Prediction : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., tert-butyl deprotection or azetidine ring opening) .

- Toxicity Profiling : Run Derek Nexus to flag structural alerts (e.g., bromine as a potential mutagen). Validate in Ames tests if in silico results are ambiguous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.